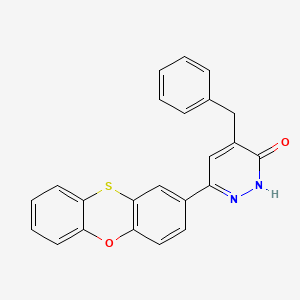

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one

Description

Properties

CAS No. |

667466-69-5 |

|---|---|

Molecular Formula |

C23H16N2O2S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

5-benzyl-3-phenoxathiin-2-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C23H16N2O2S/c26-23-17(12-15-6-2-1-3-7-15)13-18(24-25-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H,25,26) |

InChI Key |

GNHOJMDXZQLCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenoxathiin derivatives with a pyridazinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at Position 4

The benzyl group at position 4 is a common feature in pyridazinone derivatives. Key comparisons include:

- This compound demonstrated agonist activity for formyl peptide receptors .

- 4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one (Compound 3a) : Incorporates a benzylidene (arylidene) group, creating a conjugated system that may enhance UV absorption or redox activity .

- 2-Benzyl-6-benzyloxypyridazin-3(2H)-one : Shares the benzyl group at position 4 but includes a benzyloxy substituent at position 6, which has shown herbicidal and anti-HIV activity .

Substituent Analysis at Position 6

The phenoxathiin-2-yl group at position 6 distinguishes the target compound from other pyridazinones:

- 6-(3-Methoxyphenyl)pyridazin-3(2H)-one : A simple methoxy-substituted aryl group at position 6, offering moderate electron-donating effects .

- 6-p-Tolylpyridazin-3(2H)-one : A methyl-substituted aryl group (p-tolyl) increases hydrophobicity, as evidenced by its crystal structure .

Key Insight: The phenoxathiin moiety combines sulfur and oxygen heteroatoms within a fused aromatic system, likely improving π-stacking interactions and conferring unique electronic properties compared to simpler aryl substituents.

Comparative Data Table

Research Findings and Implications

- Biological Activity: Pyridazinones with benzyloxy or amino substituents exhibit anti-HIV and receptor agonist activities . The phenoxathiin group’s sulfur atom may enhance binding to sulfur-rich enzymatic pockets.

- Structural Stability: Crystal structures (e.g., 4-Benzyl-6-p-tolylpyridazin-3(2H)-one ) reveal planar pyridazinone cores with substituents influencing packing motifs.

- Synthetic Efficiency : Ultrasound-assisted methods achieve higher yields (85–92%) compared to traditional routes (60–75%) .

Biological Activity

4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one is a heterocyclic compound notable for its complex structure, which includes a pyridazinone core with a benzyl group and a phenoxathiin moiety. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , and it has a molecular weight of 384.5 g/mol .

Synthesis

The synthesis of this compound typically involves several key reactions, including condensation reactions between appropriate precursors under specific conditions. For instance, one method involves the reaction of benzaldehyde with a pyridazinone derivative in the presence of sodium ethoxide in ethanol .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazinones often possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.

- Anticancer Potential : The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer .

Table 1: Biological Activities of this compound

Case Studies

In a recent study, derivatives of pyridazinones were evaluated for their cytotoxic activity against human malignant cell lines, revealing IC50 values that indicate significant potency. For example, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, demonstrating the potential for further development as anticancer agents .

Additionally, another study highlighted the synthesis and biological evaluation of related compounds, where certain derivatives showed promising results in inhibiting growth in breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

- Pyridazinone Core : Known for its reactivity and ability to form stable complexes with biological targets.

- Phenoxathiin Moiety : Contributes to enhanced electron delocalization and potential interactions with biological macromolecules.

Table 2: Structural Features and Biological Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methyl-6-(phenoxathiin) pyridazinone | Similar core structure | Antimicrobial, anti-inflammatory |

| 4-Amino-pyridazinones | Contains amino groups | Anticancer, analgesic |

| 6-Arylpyridazinones | Various aryl substitutions | Antimicrobial, herbicidal |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and pyridazinone precursors. For example, sodium ethoxide in ethanol facilitates the formation of benzylidene derivatives under mild conditions. Optimizing stoichiometry, solvent polarity, and reaction time (e.g., overnight at room temperature) improves yields. Purification via recrystallization in ethanol (90%) enhances purity .

Q. Which spectroscopic techniques are critical for characterizing functional groups and purity?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and NH groups (~3300 cm⁻¹) .

- NMR : Use -NMR to confirm benzyl protons (δ 3.94 ppm as singlet) and aromatic integration patterns. -NMR resolves the pyridazinone core and substituent environments .

- Elemental Analysis : Validate molecular formula accuracy (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How is X-ray crystallography applied to confirm molecular structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX suite) resolves bond lengths, angles, and packing interactions. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks. Data-to-parameter ratios >15 ensure refinement reliability .

Advanced Research Questions

Q. How can high-throughput crystallization screening identify polymorphs, and what analytical methods differentiate them?

- Methodological Answer : Use robotic platforms to screen solvent combinations (e.g., DMSO/water, THF/hexane) for polymorph discovery. Pair SCXRD with differential scanning calorimetry (DSC) to distinguish polymorphic phases. Raman spectroscopy tracks lattice vibrations unique to each form .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer :

- DFT Optimization : Compare B3LYP/6-31G(d)-calculated NMR chemical shifts with experimental data. Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for alignment .

- Vibrational Analysis : Scale DFT-calculated IR frequencies (e.g., by 0.96–0.98) to match experimental peaks, accounting for anharmonicity .

Q. How do electronic effects of the phenoxathiin substituent influence pyridazinone reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich phenoxathiin moiety enhances electrophilic substitution at the pyridazinone core. For Negishi coupling, use Pd(PPh) or Pd/furfurylphosphine catalysts to activate C–Br bonds. Monitor regioselectivity via LC-MS and isolate products using flash chromatography .

Q. What impurity profiling methods ensure batch consistency in pharmaceutical-grade synthesis?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients.

- Reference Standards : Compare retention times and mass spectra against certified impurities (e.g., triazolopyridazinone derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions)?

- Methodological Answer :

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters, reducing overestimation of bond-length uncertainties .

- Benchmarking : Validate DFT geometries against Cambridge Structural Database (CSD) entries for similar pyridazinones .

Experimental Design Considerations

Q. What in silico tools predict biological activity or material properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.